

Application Notes and Protocols: Diastereoselective Synthesis of RXP03

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Compound of Interest

Compound Name: RXP03

Cat. No.: B12386307

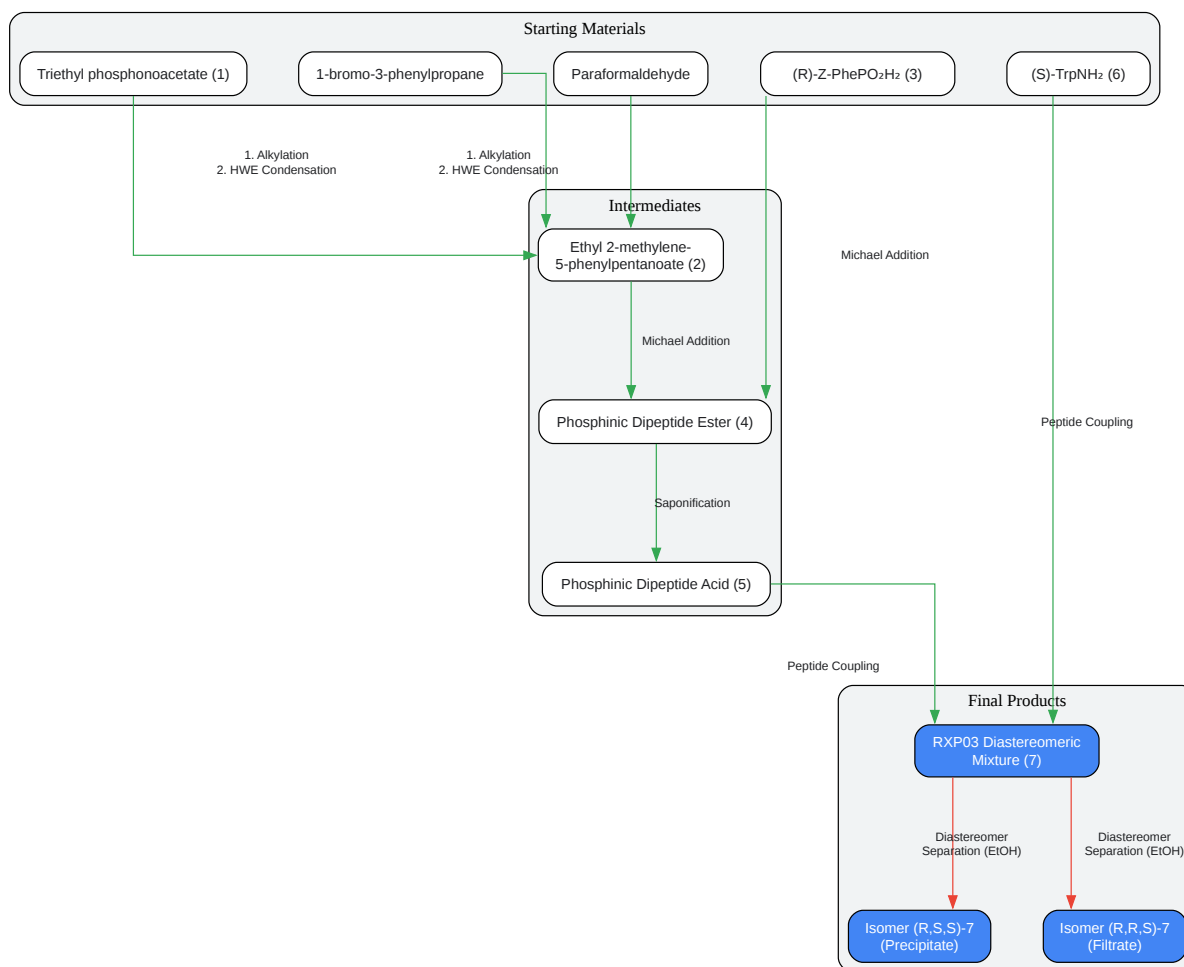
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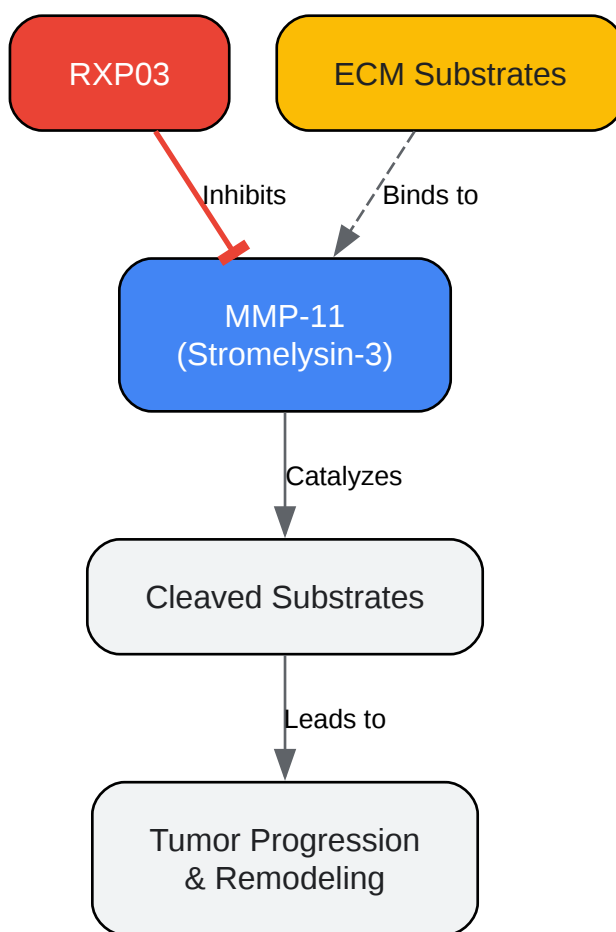
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **RXP03** is a potent phosphinic pseudopeptide inhibitor of several matrix metalloproteinases (MMPs), including MMP-11 (stromelysin-3), which is implicated in tumor formation and progression.[1][2] The clinical application of **RXP03** has been hampered by its low lipophilicity and poor membrane permeability.[3][4] To facilitate further in vivo studies and the development of more bioavailable prodrugs, an efficient and diastereoselective synthetic route is crucial.[5][6] This document provides a detailed protocol for the gram-scale diastereoselective synthesis of **RXP03**, allowing for the separation of its key diastereoisomers. [1][3]

Overview of the Synthetic Pathway

The synthesis of **RXP03** is a multi-step process that begins with the preparation of an α,β -unsaturated ester, followed by a Michael-type addition of a phosphinic acid, saponification, and a final peptide coupling. The diastereomers are then separated based on their differential solubility.[1][3][5]





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